![molecular formula C11H11F3O2 B169894 Ácido 4-[3-(trifluorometil)fenil]butanoico CAS No. 145485-43-4](/img/structure/B169894.png)
Ácido 4-[3-(trifluorometil)fenil]butanoico
Descripción general
Descripción
“4-[3-(Trifluoromethyl)phenyl]butanoic acid” is a chemical compound with the CAS Number: 1042815-82-6 . It has a molecular weight of 232.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of ®‐3‐(tert‐butoxycarbonylamino)‐4‐(2,4,5‐trifluoro phenyl) butanoic acid, which is a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . Another study reported the synthesis of a series of new N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The trifluoromethyl group in the compound can participate in various reactions. For example, 4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.2 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Investigación farmacéutica
“Ácido 4-[3-(trifluorometil)fenil]butanoico” puede explorarse en investigación farmacéutica debido a la presencia del grupo trifluorometil, que se sabe que mejora la actividad biológica de los compuestos farmacéuticos. Por ejemplo, la fluoxetina, un fármaco antidepresivo, contiene un grupo trifluorometil que contribuye a su función como inhibidor selectivo de la recaptación de serotonina .
Síntesis orgánica
Este compuesto podría utilizarse como precursor o reactivo en reacciones de síntesis orgánica. El grupo trifluorometil puede ser un componente crítico en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan para formar enlaces carbono-carbono .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHBPXDRHJEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)
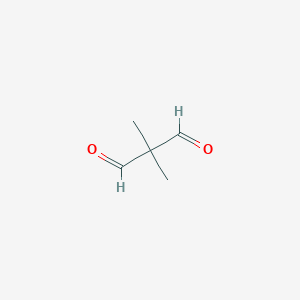
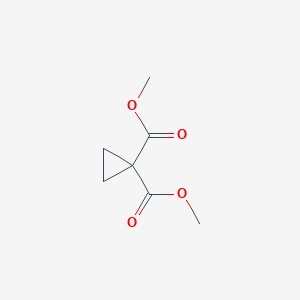
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
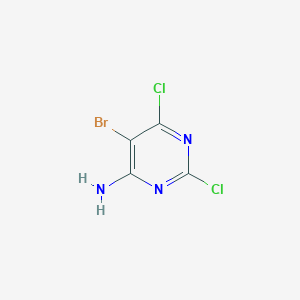
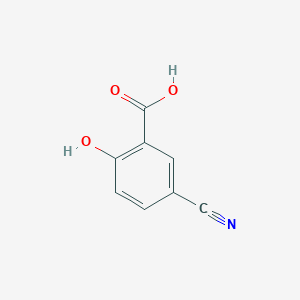
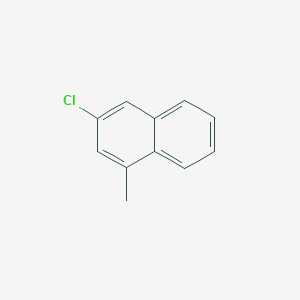


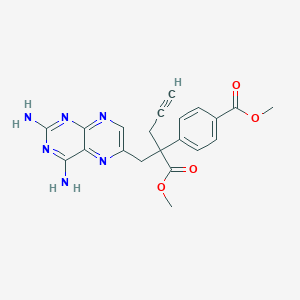
![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)
